

XP-59 Airacomet: Technical Support Center

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Compound of Interest

Compound Name: XP-59

Cat. No.: B2730304

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For immediate assistance, please review the troubleshooting guides and frequently asked questions below. Our database provides in-depth information regarding the operational evaluation and performance limitations of the Bell **XP-59** Airacomet.

Frequently Asked Questions (FAQs)

Q1: Why is the **XP-59A** exhibiting sluggish performance compared to initial project expectations?

A1: The primary cause of the **XP-59A**'s underperformance is the insufficient thrust generated by its General Electric I-A and subsequent J31 turbojet engines.^{[1][2][3]} The early centrifugal-flow turbojets were a novel technology and could not produce the power anticipated, which was a common issue with all early jet engines.^{[4][5]} This resulted in a top speed that was only marginally better than, and in some cases inferior to, contemporary piston-engine fighters.^[2]

Q2: We are observing significant instability during flight, particularly at higher speeds. Is this a known issue?

A2: Yes, this is a documented characteristic of the **XP-59**. Flight evaluations revealed poor lateral and directional stability at speeds exceeding 290 mph, leading to a tendency to yaw and sway.^{[1][3]} This instability made the aircraft a poor gunnery platform.^[2]

Q3: Engine response time seems delayed. Is this typical for the P-59's powerplant?

A3: Yes, poor engine response was a frequently reported issue during the testing phase of the P-59.^{[1][3][4]} This, coupled with general engine reliability problems, were common

shortcomings of early turbojet technology.[1][4]

Q4: In comparative trials, the P-59 is being outperformed by piston-engine fighters. Is this consistent with historical data?

A4: This finding is consistent with the results of mock combat sorties conducted in 1944. In these tests, the P-59 was outclassed by the Lockheed P-38 Lightning and the Republic P-47 Thunderbolt.[1][3][4][5] The trials demonstrated that the P-59 offered no significant advantage over conventional aircraft of the period.[1]

Q5: Was the P-59's performance comparable to other early jet aircraft like the German Me 262 or the British Gloster Meteor?

A5: No, the P-59 was significantly outmatched by both the Messerschmitt Me 262 and the Gloster Meteor.[1][2] The Me 262, in particular, was substantially faster and more advanced.[2] When a YP-59A was exchanged with the Royal Air Force for a Gloster Meteor, British pilots found the American jet's performance to be unsatisfactory in comparison.[6]

Troubleshooting Guides

Addressing Performance Deficiencies

If your experimental data indicates that the P-59's performance is not meeting expectations, it is crucial to understand that this is inherent to the aircraft's design and the limitations of early jet propulsion technology. The General Electric J31 engines, while groundbreaking for their time, were underpowered.[7] Even with upgrades from the initial I-A engines with 1,250 lbs of thrust to the later J31-GE-5 engines with 2,000 lbs of thrust, the performance increase was negligible.[1]

Managing In-Flight Instability

The observed instability at higher speeds is a known aerodynamic issue with the P-59's airframe.[1][3] Dive tests resulted in speed restrictions being placed on the aircraft.[2] It is advisable to operate within these established flight envelopes to mitigate the effects of yaw and sway. The instability issues also contributed to its ineffectiveness as a gun platform.[2]

Experimental Protocols

Mock Combat Sorties (1944):

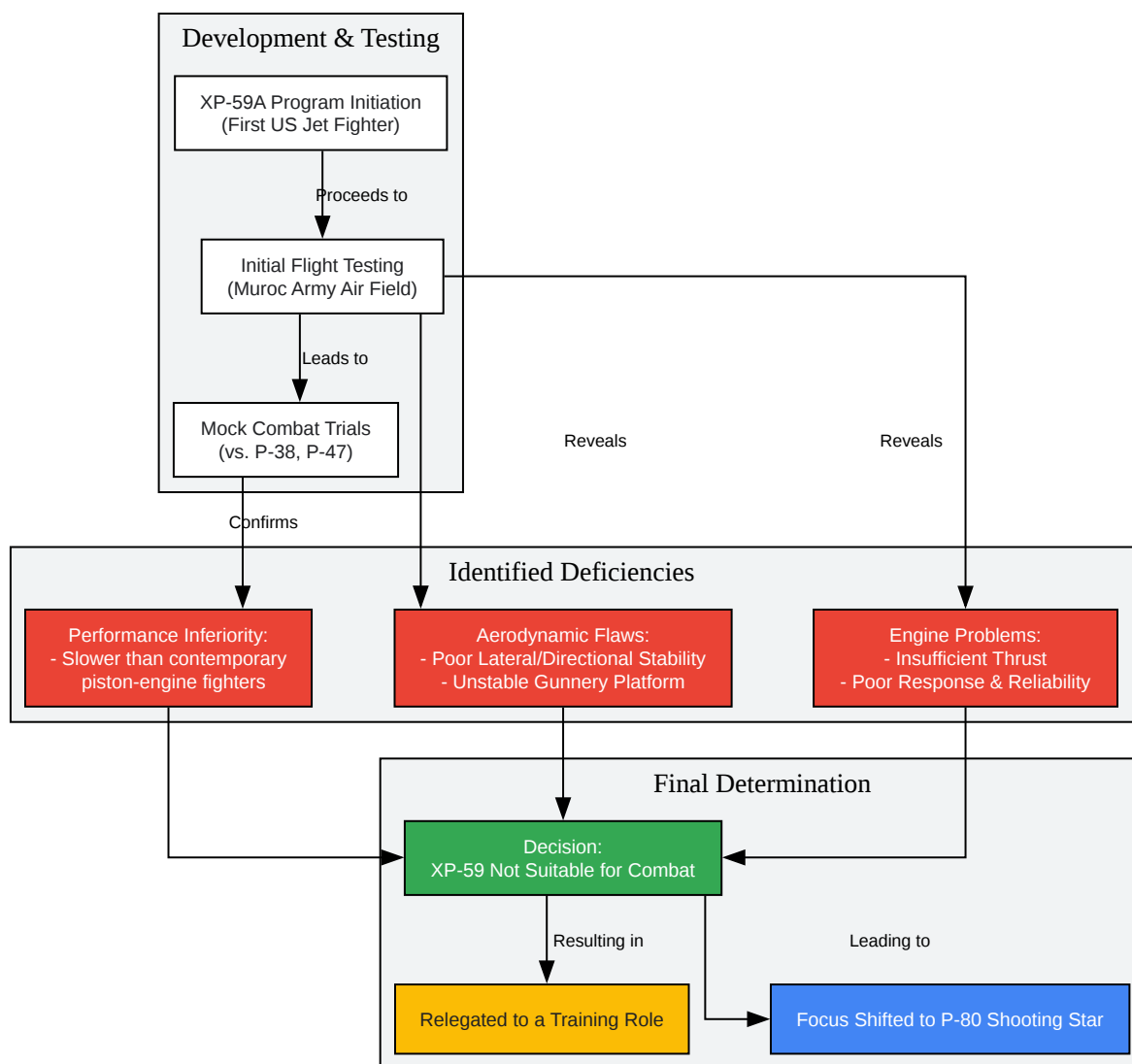
- **Objective:** To evaluate the combat effectiveness of the YP-59A Airacomet against contemporary piston-engine fighters.
- **Methodology:** A series of mock air-to-air combat engagements were conducted. The YP-59A was flown against a Lockheed P-38J Lightning and a Republic P-47D Thunderbolt.^{[1][3][4][5]} The trials were designed to simulate real-world combat scenarios to assess maneuverability, speed, and overall fighting capability.
- **Results:** The YP-59A was found to be outclassed by the piston-engine fighters in these engagements.^{[1][3][4][5]} These results were a primary factor in the decision not to advance the P-59 to a combat role.

Data Presentation

Comparative Aircraft Performance Specifications:

Specification	Bell P-59B Airacomet	Messerschmitt Me 262A	Gloster Meteor F.1	North American P-51D Mustang	Republic P-47D Thunderbolt
Maximum Speed	413 mph (665 km/h)[4][6][7][8][9]	540 mph (869 km/h)[10][11][12]	417 mph (671 km/h)[13]	437 mph (703 km/h)[14]	433 mph (697 km/h)[15]
Service Ceiling	46,200 ft (14,080 m)[4][8][9]	37,565 ft (11,450 m)[11][16]	40,000 ft (12,192 m)[13]	41,900 ft (12,771 m)[14][17]	~30,000 ft (9,144 m)
Rate of Climb	Not specified	3,900 ft/min (20 m/s)[16]	Not specified	3,200 ft/min (16.3 m/s)[18][19]	Not specified
Engine Type	2x General Electric J31-GE-5 turbojets[4]	2x Junkers Jumo 004B turbojets[11]	2x Rolls-Royce Welland I turbojets[13]	1x Packard V-1650 Merlin piston engine[14][17]	1x Pratt & Whitney R-2800 Double Wasp piston engine[20]
Thrust/Power	2,000 lbf (8.9 kN) per engine[6]	1,984 lbf (8.8 kN) per engine[11]	1,700 lbf (7.6 kN) per engine[13]	1,695 hp[14]	2,000 hp[20]

Mandatory Visualization



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XP-59A Combat Decision Pathway

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